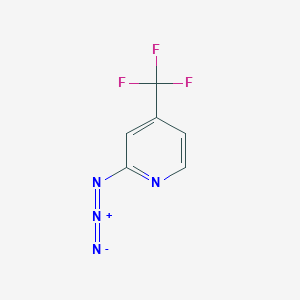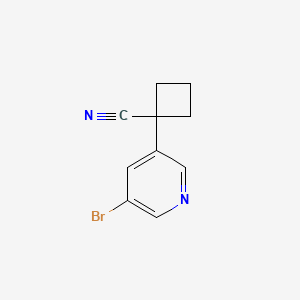
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound characterized by the presence of a brominated pyridine ring attached to a cyclobutanecarbonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclobutanecarbonitrile formation. One common method includes the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by cyclobutanecarbonitrile synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the cyclobutanecarbonitrile moiety.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanecarbonitrile moiety may contribute to the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-3-pyridineacetic acid
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of a brominated pyridine ring and a cyclobutanecarbonitrile moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-8(5-13-6-9)10(7-12)2-1-3-10/h4-6H,1-3H2 |
InChI-Schlüssel |
OGJHEDMSRUTELG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
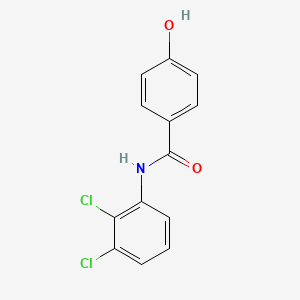
![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
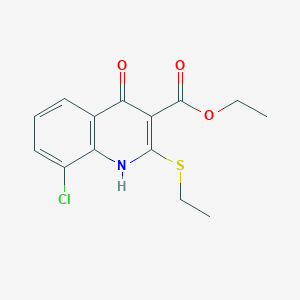
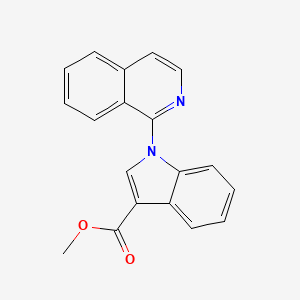
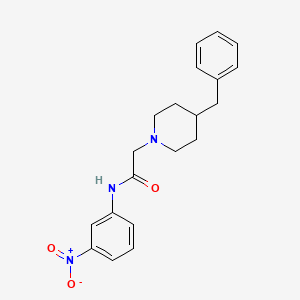

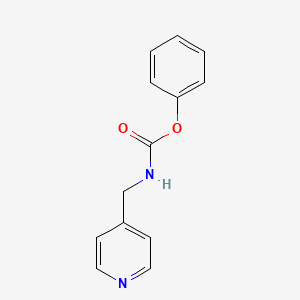
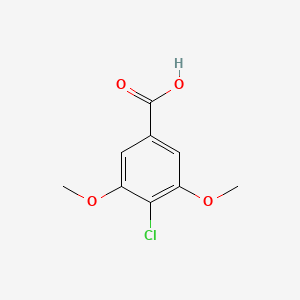
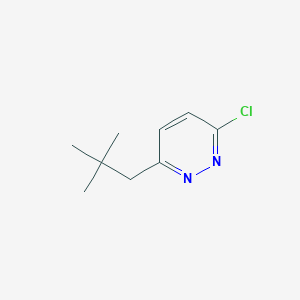
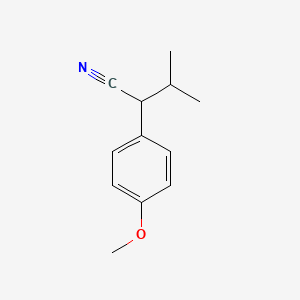
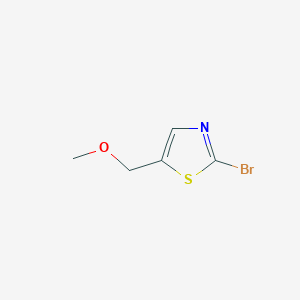
![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
